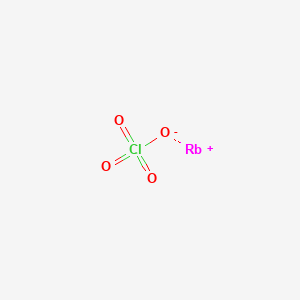
Strontiumhydrogenphosphat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, strontium salt (1:1) is a compound formed from the combination of phosphoric acid and strontium. It is an important compound in the fields of chemistry, biochemistry, and physiology due to its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Medizin und Zahnmedizin
Auf Strontium basierende Nanopartikel, einschließlich Strontiumhydrogenphosphat, haben im Bereich der Medizin und Zahnmedizin aufgrund ihrer ähnlichen Eigenschaften mit Calcium an Interesse gewonnen . Sie werden bei der Knochenregeneration und Wachstumsstimulation eingesetzt und haben die Fähigkeit, die Kalziumsignalisierung zu stimulieren .
Arzneimittelverabreichung
This compound-Nanopartikel werden bei der gezielten Medikamentenverabreichung eingesetzt . Sie können eine verlängerte Immunantwort auslösen und wirken so als ein gutes immuntherapeutisches Mittel .
Diabetes-Management
Die Anwendungen von Strontium-Nanopartikeln wurden auch bei Diabetikern gefunden, wo sie die Insulinausschüttung kontrollieren und so die Pathophysiologie von Diabetes regulieren können .
Umweltmanagement
Strontium-konjugierte Nanomaterialien zeigen antimikrobielle Eigenschaften und sind effizient bei der Entfernung toxischer Schadstoffe aus industriellen Abwässern . Sie werden auch in der Abwasserbehandlung und als Gassensoren zur Erfassung verschiedener toxischer Gase eingesetzt .
Knocheningenieurwesen
Strontium übt doppelte Wirkungen auf Kalziumphosphatzement aus: Beschleunigung des Abbaus und Verbesserung der Osteoinduktivität sowohl in vitro als auch in vivo .
Leuchtstoffe
Einige Strontiumaluminatphasen sind lichtempfindlich und somit potenzielle Kandidaten für optische Informationsspeicher . Strontium-basierte Aluminat-Leuchtstoffe sind bekannt für ihre hohe Quantenausbeute, ihr langlebiges Nachleuchten, ihre gute chemische Stabilität und andere hervorragende lumineszierende Eigenschaften
Wirkmechanismus
Target of Action
Strontium hydrogenphosphate, also known as phosphoric acid, strontium salt (1:1) or strontium hydrogen phosphate, primarily targets bone tissue . Strontium has been demonstrated as a trace element in the human body that effectively stimulates bone formation and remodeling .
Mode of Action
Strontium hydrogenphosphate acts as an ion exchanger biomaterial for holding both hydrogen phosphate (HPO4 2-) and strontium (Sr2+) ions . It interacts with its targets, the bone tissues, by replacing some of the calcium ions in hydroxyapatite, the main mineral component of bones .
Biochemical Pathways
Strontium promotes osteogenesis by activating CaSr to instruct osteoblasts in downstream pathways that promote osteoblast differentiation, replication, and survival . It also inhibits bone resorption by activating CaSR to instruct osteoclasts in downstream pathways that inhibit osteoclast maturation and survival .
Pharmacokinetics
It is known that strontium is a trace element in the human body and is found primarily in bone tissue . The bioavailability of strontium hydrogenphosphate may be influenced by its method of administration and the presence of other ions in the body.
Result of Action
The result of strontium hydrogenphosphate’s action is the stimulation of bone formation and remodeling . This is achieved through the promotion of osteoblast differentiation, replication, and survival, and the inhibition of osteoclast maturation and survival .
Action Environment
The action of strontium hydrogenphosphate can be influenced by environmental factors such as the presence of other ions in the body and the method of administration . For example, the ion concentration and the preparation method had only a small influence on the broadening of the X-ray Bragg reflections .
Safety and Hazards
Zukünftige Richtungen
Phosphorus is a crucial element for life, but the natural phosphorus cycle has been perturbed to such an extent that humanity faces two dovetailing problems: the dwindling supply of phosphate rock as a resource, and the overabundance of phosphate in water systems leading to eutrophication . Therefore, the sustainable use and recycling of phosphorus, including phosphoric acid compounds, is a significant area of ongoing research .
Biochemische Analyse
Biochemical Properties
Strontium hydrogenphosphate plays a role in biochemical reactions, particularly in the context of bone tissue. The chemical properties of strontium are quite similar to those of calcium and barium, resulting in similar behavior in the environment and biological objects . It interacts with various biomolecules, including enzymes and proteins, within these reactions .
Cellular Effects
Strontium hydrogenphosphate has significant effects on various types of cells and cellular processes. It influences cell function by stimulating bone formation and remodeling . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of strontium hydrogenphosphate involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of strontium hydrogenphosphate change over time. The thermal stability of strontium hydrogenphosphate composite crystals is higher than that of the analytical-grade strontium hydrogenphosphate
Dosage Effects in Animal Models
The effects of strontium hydrogenphosphate vary with different dosages in animal models . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted.
Metabolic Pathways
Strontium hydrogenphosphate is involved in metabolic pathways related to bone formation and remodeling . It interacts with enzymes or cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Phosphoric acid, strontium salt (1:1) involves the reaction between strontium hydroxide and phosphoric acid.", "Starting Materials": [ "Strontium hydroxide", "Phosphoric acid" ], "Reaction": [ "Add strontium hydroxide to a reaction vessel", "Slowly add phosphoric acid to the reaction vessel while stirring", "Heat the mixture to 80-100°C and continue stirring until all solids have dissolved", "Filter the solution to remove any insoluble impurities", "Cool the solution to room temperature and allow it to crystallize", "Collect the crystals by filtration and wash with cold water", "Dry the crystals in a desiccator" ] } | |
CAS-Nummer |
13450-99-2 |
Molekularformel |
H3O4PSr |
Molekulargewicht |
185.62 g/mol |
IUPAC-Name |
strontium;hydrogen phosphate |
InChI |
InChI=1S/H3O4P.Sr/c1-5(2,3)4;/h(H3,1,2,3,4); |
InChI-Schlüssel |
WUIUNDMYIOCTDK-UHFFFAOYSA-N |
SMILES |
OP(=O)([O-])[O-].[Sr+2] |
Kanonische SMILES |
OP(=O)(O)O.[Sr] |
Physikalische Beschreibung |
DryPowde |
Verwandte CAS-Nummern |
18266-28-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



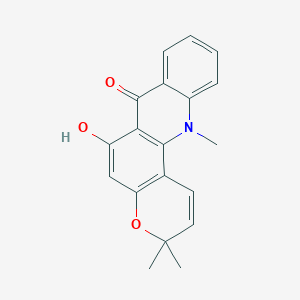


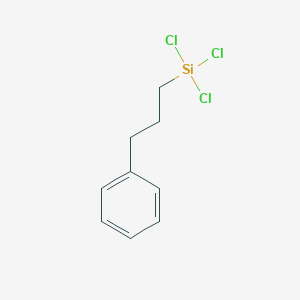
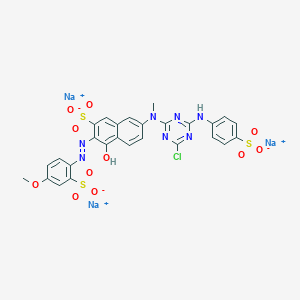

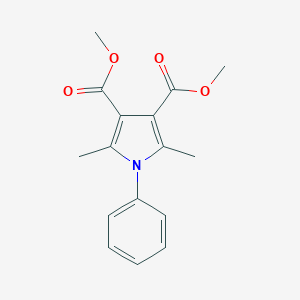
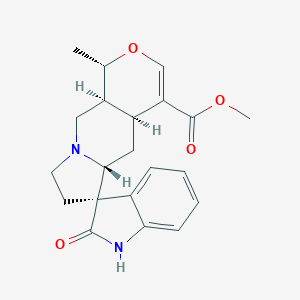
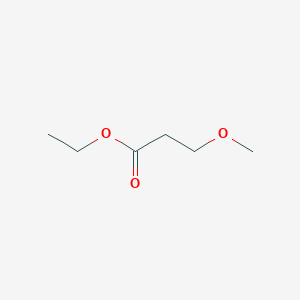

![[R-(R*,R*)]-tartaricacid,sodiumsalt](/img/structure/B83216.png)

